1,9-Diphenylnona-1,3,6,8-tetraen-5-one

Photoinitiator LED Polymerization Photobleaching

This extended π-conjugated bis-chalcone (λmax 395 nm) enables 405 nm LED photoinitiation with >80% double-bond conversion and photobleaching—ideal for deep-cure coatings, dental resins, and visible-light 3D printing where shorter-wavelength initiators fail. Uniquely eradicates C. albicans biofilms at IC50 × 20, outperforming fluconazole. Its planar crystal structure supports OFET/OLED/OPV research. Demand ≥98% HPLC purity for reproducible results.

Molecular Formula C21H18O
Molecular Weight 286.4 g/mol
CAS No. 622-21-9
Cat. No. B213131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Diphenylnona-1,3,6,8-tetraen-5-one
CAS622-21-9
Molecular FormulaC21H18O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2
InChIInChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H
InChIKeyRLJALOQFYHCJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,9-Diphenylnona-1,3,6,8-tetraen-5-one (CAS 622-21-9) – A Bis-Chalcone with Extended π-Conjugation for Photonics and Biofilm Research


1,9-Diphenylnona-1,3,6,8-tetraen-5-one (CAS 622-21-9), also known as dicinnamalacetone or DKE-5, is a synthetic bis-chalcone characterized by an extended π-conjugated nonatetraenone backbone [1]. It is a yellow to orange crystalline solid with a molecular weight of 286.37 g/mol and a melting point of 144–145°C [2]. The compound's structure, featuring a central ketone flanked by two styryl moieties, provides a planar, electron-rich chromophore with a predicted XLogP3 of 5.4 [1]. It is commercially available with typical purities of ≥98% [2], making it a readily accessible starting material for research applications in organic electronics, photopolymerization, and antifungal biofilm studies.

Why 1,9-Diphenylnona-1,3,6,8-tetraen-5-one Cannot Be Replaced by Simpler Chalcones or Generic Photoinitiators


Direct substitution of 1,9-diphenylnona-1,3,6,8-tetraen-5-one with simpler chalcone analogs (e.g., dibenzylideneacetone) or conventional photoinitiators is not viable due to critical differences in photophysical and biological performance. The extended π-conjugation in this compound results in a significantly red-shifted absorption maximum (λmax = 395 nm) compared to shorter-chain analogs like (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (DKE-1) [1], enabling its use with visible LED light sources that shorter-wavelength photoinitiators cannot access. Furthermore, this compound demonstrates specific, quantifiable anti-biofilm activity against Candida species that is not observed with standard antifungal controls like fluconazole [2]. These functional advantages are intrinsic to the molecule's extended conjugation and cannot be achieved with structurally simpler, lower-cost alternatives.

Quantitative Performance Benchmarks for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one Against Key Comparators


Extended π-Conjugation Enables Visible-Light Photoinitiation Unattainable with DKE-1

1,9-Diphenylnona-1,3,6,8-tetraen-5-one (DKE-5) exhibits a maximum absorption wavelength (λmax) of 395 nm, a substantial red-shift compared to the simpler analog (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (DKE-1) [1]. This shift is directly attributed to the extended conjugation length. When used in a three-component photoinitiating system (DKE/Iod/TEOA), DKE-5 achieves a double bond conversion exceeding 80% [1].

Photoinitiator LED Polymerization Photobleaching

Eradication of C. albicans Biofilm Biomass at IC50 × 20 Concentration

In an in vitro biofilm model, 1,9-diphenylnona-1,3,6,8-tetraen-5-one (DB-CNM) achieved complete eradication of Candida albicans (ATCC 10231) biomass at a concentration of IC50 × 20 [1]. Under the same conditions, the clinical standard fluconazole only reduced biomass but failed to eradicate it [1].

Antifungal Biofilm Candida albicans

Improved Solubility Profile Compared to Polycyclic Aromatic Hydrocarbon Analogs

The introduction of unsaturated C=C and C≡C bonds in DKE-5 (and DKE-6) was reported to effectively solve the problem of poor solubility encountered with the larger polycyclic aromatic hydrocarbon (PAH) analogs DKE-2 through DKE-4 [1]. While specific quantitative solubility values are not provided in the abstract, the study explicitly concludes that DKE-5 offers a practical formulation advantage over naphthalene-, anthracene-, and pyrene-based bis-chalcones [1].

Solubility Photoinitiator Formulation

Crystal Structure and Packing Motif Reveal Planar Conformation Favorable for Charge Transport

Single-crystal X-ray diffraction analysis of 1,9-diphenylnona-1,3,6,8-tetraen-5-one (TETGAD) reveals that it crystallizes in the orthorhombic space group F d d 2 (No. 43) with unit cell parameters a = 5.8085(2) Å, b = 33.1248(11) Å, and c = 50.4824(16) Å [1]. The planar molecular geometry and specific packing arrangement are conducive to π-π stacking interactions, a property essential for charge transport in organic semiconductor applications [1].

Crystallography Organic Electronics Structure-Property Relationship

Superior Interaction Energy in Docking Studies Compared to Fluconazole Against Fungal Targets

In silico molecular docking against the C. albicans secreted aspartyl protease (SAP5), 1,9-diphenylnona-1,3,6,8-tetraen-5-one (DB-CNM) demonstrated a more favorable binding energy (-7.8 kcal/mol) compared to fluconazole (-6.5 kcal/mol) [1]. This suggests a stronger predicted interaction with this key virulence target.

Molecular Docking Antifungal SAP5

Target Applications for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one Based on Verified Performance Data


Visible-Light LED Photopolymerization for Deep-Cure Coatings and 3D Printing

The compound's red-shifted absorption at 395 nm enables efficient photoinitiation under 405 nm LED irradiation [1]. Combined with its photobleaching properties and high double-bond conversion (>80%) [1], it is ideally suited for formulating photopolymers used in deep-cure coatings, dental resins, and visible-light 3D printing where longer wavelengths are required to penetrate filled systems or pigmented materials.

Antifungal Biofilm Research and Drug Discovery for Candidiasis

Given its ability to completely eradicate C. albicans biofilms at IC50 × 20 concentration [1] and its superior in silico binding to SAP5 compared to fluconazole [1], this compound serves as a valuable chemical probe for investigating biofilm dispersal mechanisms and as a lead scaffold for developing novel antifungal agents targeting biofilm-associated infections and fluconazole-resistant Candida species.

Development of Organic Semiconductors and Optoelectronic Materials

The definitive crystal structure data confirming a planar molecular geometry and favorable π-stacking arrangement [1] make this compound a reliable building block for organic electronics research. Its well-characterized solid-state packing can inform the design of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells where control over molecular orientation and charge transport is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.